4-bromo-N-(3-methoxypropyl)benzamide
Description
4-Bromo-N-(3-methoxypropyl)benzamide (CAS 313067-72-0) is a brominated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . The compound features a benzamide core substituted with a bromine atom at the para-position and an N-linked 3-methoxypropyl group. This structure confers unique physicochemical properties, making it relevant in coordination chemistry and pharmaceutical research.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
BGTHXQYRTNCTIH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-N-(3-methoxypropyl)benzamide and related benzamide derivatives:
Structural and Functional Analysis
Substituent Effects on Reactivity and Coordination :
- The 3-methoxypropyl group in the target compound likely improves solubility in polar solvents compared to analogs with alkyl or aryl substituents (e.g., di-n-propylthiourea in ). However, it lacks the sulfur atom present in thiourea derivatives, limiting its ability to act as a bidentate ligand.
- In contrast, 4-bromo-N-(di-n-propylcarbamothioyl)benzamide () coordinates with metals via sulfur and oxygen atoms, forming stable complexes useful in catalysis or extraction processes. This property is absent in the target compound due to its ether linkage.
Hydrogen Bonding and Crystallinity: 4-Bromo-N-(2-hydroxyphenyl)benzamide () exhibits strong intermolecular O–H⋯O and N–H⋯O hydrogen bonds, leading to a layered crystal structure.
Electronic Effects :
- The nitro group in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide () withdraws electron density, making the aromatic ring more reactive toward nucleophilic attack. The target compound’s methoxypropyl group is electron-donating, which may stabilize the ring against such reactions .
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